

# Technical Support Center: Overcoming False Positives in Aspergillus Galactomannan Clinical Assays

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | D-Galacto-d-mannan |           |
| Cat. No.:            | B225805            | Get Quote |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing false-positive results in Aspergillus galactomannan (GM) clinical assays.

### Frequently Asked Questions (FAQs)

Q1: What is the Aspergillus galactomannan (GM) assay and what is its clinical significance?

A1: The Aspergillus GM assay is a sandwich enzyme-linked immunosorbent assay (ELISA) that detects the galactomannan polysaccharide, a component of the cell wall of Aspergillus species. [1] It is a widely used biomarker for the diagnosis of invasive aspergillosis (IA), a severe fungal infection that primarily affects immunocompromised individuals.[2] Early detection of GM in patient samples, such as serum and bronchoalveolar lavage (BAL) fluid, can lead to earlier initiation of targeted antifungal therapy, which is crucial for improving patient outcomes.[3][4] The Platelia Aspergillus EIA from Bio-Rad is a commonly used commercial kit for this purpose.

Q2: What are the common causes of false-positive results in the GM assay?

A2: False-positive results in the GM assay can arise from several factors, including:

 Cross-reactivity with other fungi: The monoclonal antibody (EB-A2) used in the assay can cross-react with galactomannan or similar antigens from other fungi such as Penicillium,



Paecilomyces, Geotrichum, Histoplasma, and Fusarium species.

- Medications: Certain medications, particularly β-lactam antibiotics like piperacillintazobactam and amoxicillin-clavulanate, have been associated with false-positive GM results. This is often due to the presence of fungal-derived components from the antibiotic manufacturing process.
- Intravenous solutions: Some intravenous solutions, such as Plasmalyte, may contain sodium gluconate, which can lead to false-positive GM results.
- Dietary factors: Translocation of dietary galactomannan from the gut to the bloodstream, especially in patients with compromised intestinal integrity, can cause false positives. Foods such as pasta, rice, and nutritional supplements may contain galactomannan.
- Sample contamination: Environmental contamination of samples with Aspergillus spores or other cross-reactive fungi can lead to false-positive results.

Q3: What are the recommended cut-off values for a positive GM test?

A3: The interpretation of GM assay results depends on the sample type and the clinical context. According to the European Organization for Research and Treatment of Cancer/Mycoses Study Group (EORTC/MSG) consensus criteria, a positive result is generally defined as a galactomannan index (GMI) of  $\geq 1.0$  in a single BAL fluid sample or  $\geq 0.5$  in serum. For enrollment in clinical trials, the FDA has suggested a cut-off of  $\geq 1.0$  for serum based on two consecutive samples. It is important to follow the manufacturer's instructions for the specific assay being used and to interpret the results in conjunction with other clinical and radiological findings.

## **Troubleshooting Guides**

# Issue 1: Unexpected Positive GM Result in a Patient with Low Clinical Suspicion of Invasive Aspergillosis

Question: We obtained a positive Aspergillus GM result in a serum sample from a patient who does not present with typical risk factors or clinical signs of invasive aspergillosis. How should we proceed?

### Troubleshooting & Optimization





#### Answer:

An unexpected positive GM result requires a systematic investigation to rule out potential causes of a false positive. Follow these steps:

- Review Patient's Medication and Treatment History:
  - Check if the patient is receiving or has recently received medications known to cause false positives, such as piperacillin-tazobactam or amoxicillin-clavulanate.
  - Verify if the patient is receiving intravenous solutions like Plasmalyte.
  - Review the patient's dietary intake, including any nutritional supplements.
- Assess for Cross-Reactivity:
  - Consider the possibility of other fungal infections known to cross-react with the GM assay,
     such as those caused by Fusarium, Histoplasma, or Geotrichum.
- Evaluate Pre-Analytical Procedures:
  - Review your laboratory's sample collection, handling, and storage procedures to identify any potential sources of environmental contamination. Ensure that aseptic techniques were strictly followed.
- Repeat Testing:
  - It is recommended to test a new aliquot of the same sample and, more importantly, to collect a new sample from the patient for follow-up testing. Two or more consecutive positive results from separately drawn specimens increase the likelihood of a true positive.
- Consider Alternative Diagnostic Tests:
  - If the suspicion of a false positive remains high, consider performing other diagnostic tests for invasive aspergillosis, such as a (1→3)-β-D-glucan assay, PCR, or fungal culture of relevant clinical specimens.



# Issue 2: High Background or False Positives in Negative Controls

Question: Our laboratory is experiencing a high rate of false positives in our negative control samples during GM assay runs. What could be the cause and how can we resolve this?

#### Answer:

High background or false positives in negative controls are often indicative of contamination. Here is a troubleshooting workflow:

- Environmental Monitoring:
  - Aspergillus spores are ubiquitous in the environment. Ensure that the assay is performed in a clean, controlled environment, preferably in a biosafety cabinet, to minimize airborne contamination.
- Reagent and Consumable Check:
  - Use sterile, pyrogen-free consumables (pipette tips, tubes, etc.) to avoid contamination.
  - Ensure that all reagents are stored correctly and are within their expiration dates.
- Water Quality:
  - Use high-quality, sterile, pyrogen-free water for reagent preparation and washing steps.
- Assay Technique:
  - Review the pipetting technique to avoid cross-contamination between wells.
  - Ensure that the microplate is handled carefully to prevent splashing between wells.
  - Strictly adhere to the incubation times and temperatures specified in the manufacturer's protocol.
- Decontamination Procedures:



• Regularly decontaminate laboratory surfaces and equipment.

### **Quantitative Data Summary**

The following tables summarize quantitative data on factors contributing to false-positive Aspergillus GM assay results.

Table 1: False-Positive Rates Associated with Antibiotic Use in BAL Fluid

| Antibiotic                                                          | False-Positive Rate (%) (GMI ≥ 1.0) |
|---------------------------------------------------------------------|-------------------------------------|
| Amoxicillin-clavulanate                                             | 48.5                                |
| Piperacillin-tazobactam                                             | 33.3                                |
| Amoxicillin                                                         | 12.5                                |
| Meropenem                                                           | 8.3                                 |
| (Data from a study on BAL fluid samples with a cut-off index of >1) |                                     |

Table 2: Cross-Reactivity with Other Fungi

| /e  |
|-----|
| ved |
| i   |
| _   |



# **Experimental Protocols**

# Standard Protocol for Aspergillus Galactomannan EIA (Based on Bio-Rad Platelia Aspergillus EIA)

This protocol is a summary and should be supplemented by the manufacturer's detailed instructions.

### 1. Sample Preparation:

- For serum samples, heat-treat at 100°C for 3 minutes in the presence of EDTA to dissociate immune complexes and precipitate interfering proteins.
- Centrifuge the treated samples at 10,000 x g for 10 minutes.
- The supernatant is used for the assay.

#### 2. Assay Procedure:

- Add conjugate (peroxidase-linked anti-GM monoclonal antibody) and the treated sample supernatant to the microplate wells coated with the capture anti-GM monoclonal antibody.
- Incubate at 37°C for 90 minutes.
- Wash the wells to remove unbound components.
- Add substrate solution and incubate for 30 minutes at room temperature in the dark.
- Stop the reaction with a stop solution.
- Read the optical density (OD) at 450 nm and 620 nm (reference wavelength).
- 3. Interpretation of Results:
- Calculate the Galactomannan Index (GMI) by dividing the OD of the sample by the mean OD
  of the cut-off controls.



Interpret the results based on the established cut-off values (e.g., GMI ≥ 0.5 for serum is
often considered positive).

# Best Practices for Sample Collection and Handling to Minimize False Positives

- Aseptic Technique: All samples (serum and BAL fluid) must be collected using strict aseptic techniques to prevent environmental contamination.
- Sterile Containers: Use sterile, leak-proof containers for sample collection and transport.
- Avoid Contamination during Processing: If aliquoting is necessary, perform it in a biosafety cabinet. Avoid opening the specimen container unnecessarily.
- Prompt Processing: Process and test samples as soon as possible upon arrival in the laboratory. If a delay is anticipated, store samples at 2-8°C for up to 48 hours (serum) or 24 hours (BAL). For longer storage, freeze at -20°C or below.
- Patient Information: It is crucial to have access to the patient's clinical history, including current medications, recent treatments, and dietary information, to aid in the interpretation of GM assay results.

### **Visualizations**





Click to download full resolution via product page

Caption: Troubleshooting workflow for an unexpected positive GM result.





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. fda.gov [fda.gov]
- 2. Frontiers | Investigating Factors of False-Positive Results of Aspergillus Galactomannan Assay: A Case–Control Study in Intensive Care Units [frontiersin.org]
- 3. researchgate.net [researchgate.net]



- 4. mdpi.com [mdpi.com]
- 5. EORTC/MSGERC Definitions of Invasive Fungal Diseases: Summary of Activities of the Intensive Care Unit Working Group PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Overcoming False Positives in Aspergillus Galactomannan Clinical Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b225805#overcoming-false-positives-in-aspergillus-galactomannan-clinical-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com